(S)-Glycidyl triflate
Description
(S)-Glycidyl triflate (C₃H₅F₃O₄S) is a chiral triflate ester characterized by an epoxide (oxirane) ring and a trifluoromethanesulfonate (triflate) group. This compound is widely utilized in organic synthesis as a reactive intermediate, particularly in stereoselective reactions due to its enantiomeric purity. The triflate group (CF₃SO₃⁻) acts as an excellent leaving group, enabling nucleophilic substitution or ring-opening reactions under mild conditions . Its epoxide moiety further enhances reactivity in polymerization or cross-linking applications, similar to glycidyl ether-based epoxide resins . Unlike industrial epoxide resins, this compound is synthesized with high purity, avoiding volatile components or corrosive impurities like chloride ions .
Properties
Molecular Formula |
C4H5F3O4S |
|---|---|
Molecular Weight |
206.14 g/mol |
IUPAC Name |
[(2S)-oxiran-2-yl]methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H5F3O4S/c5-4(6,7)12(8,9)11-2-3-1-10-3/h3H,1-2H2/t3-/m0/s1 |
InChI Key |
IBFRBNCRKBAISE-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](O1)COS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
(S)-Glycidyl triflate serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse transformations, making it a valuable building block in organic synthesis.
Key Reactions Involving this compound
| Reaction Type | Products | Mechanism |
|---|---|---|
| Nucleophilic Substitution | Alkyl halides, amines, thiols | SN2 mechanism |
| Ring-Opening Reactions | Diols, halohydrins, amino alcohols | Depends on nucleophile used |
Case Study: Synthesis of Glycerophospholipids
A notable application is in the synthesis of optically active glycerophospholipids. The use of this compound enables the formation of 1-acyl-2-O-alkyl-sn-glycero-3-phosphocholine derivatives, which are crucial in cell membrane studies .
Polymer Chemistry
This compound is utilized in the preparation of epoxy resins and other polymeric materials. Its ability to participate in cationic polymerization makes it an essential component in developing advanced materials with tailored properties.
Cationic Polymerization Process
The cationic crosslinking of polyacrylate materials using this compound as an initiator has been documented. The resulting polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Bioconjugation
In bioconjugation, this compound is employed for modifying biomolecules such as proteins and nucleic acids. This modification is vital for developing therapeutic agents and diagnostic tools.
Applications in Bioconjugation
- Modification of Proteins : Enhances stability and activity.
- Nucleic Acid Functionalization : Improves delivery and efficacy of gene therapies.
Electrochemical Glycosylation
Research has demonstrated that glycosyl triflates derived from this compound can act as intermediates in glycosylation reactions. These reactions are crucial for synthesizing complex carbohydrates used in medicinal chemistry .
Cancer Research
Recent studies have explored the use of this compound derivatives in synthesizing phosphonium salts that exhibit selective cytotoxicity towards cancer cells. This application highlights the potential of this compound in developing new anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Key Functional Groups | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|
| (S)-Glycidyl Triflate | Epoxide, Triflate | 218.13 | High electrophilicity; chiral epoxide enables stereoselective ring-opening. |
| Glycidyl Ethers | Epoxide, Ether | Variable (e.g., ~150-300) | Epoxide ring-opening for polymerization; lower reactivity than triflates. |
| Triphenylsulfonium Triflate | Sulfonium cation, Triflate | 392.42 | Photoacid generator; releases triflic acid upon UV exposure. |
| Glycerol Trinitrate | Nitrate esters | 227.09 | Explosive decomposition; vasodilatory properties. |
| Glycolaldehyde | Aldehyde, Alcohol | 60.05 | Reducing agent; participates in Maillard reactions. |
Research Findings and Advancements
- Material Science : Epoxide resins based on glycidyl ethers exhibit high mechanical strength but require additives for stability. This compound’s inherent purity could streamline production of high-performance polymers .
Q & A
Q. How can researchers critically evaluate conflicting mechanistic proposals for this compound’s role in epoxide rearrangements?
- Methodological Answer :
- Source Triangulation : Cross-check proposals against primary data (e.g., reaction kinetics in Molecules vs. computational studies in catalysis journals).
- Expert Consultation : Engage in peer discussions (e.g., via ResearchGate) to reconcile interpretations .
- Experimental Validation : Design trapping experiments (e.g., using radical scavengers) to test competing mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
